Welcome to the BenchChem Online Store!
molecular formula C11H12O3 B050067 Ethyl benzoylacetate CAS No. 94-02-0

Ethyl benzoylacetate

Cat. No. B050067
M. Wt: 192.21 g/mol
InChI Key: GKKZMYDNDDMXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05424320

Procedure details

A mixture of resorcinol (20 g), ethyl benzoylacetate (23.8 mL) and O-phosphoric acid (130 mL) was heated at 85° C. (care!) for 1 hr. The solution was cooled, poured onto H2O, extracted 3×EtOAc/THF, washed twice with H2O, and then twice with brine. The organic phase was dried and evaporated. Trituration with Et2O followed by filtration afforded the title compound as a solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
23.8 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[C:9]([CH2:17][C:18](OCC)=[O:19])(=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>OP(O)(O)=O>[OH:2][C:1]1[CH:3]=[C:4]2[C:6]([C:9]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)=[CH:17][C:18](=[O:19])[O:5]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
23.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(=O)OCC
Name
Quantity
130 mL
Type
solvent
Smiles
OP(=O)(O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
ADDITION
Type
ADDITION
Details
poured onto H2O
EXTRACTION
Type
EXTRACTION
Details
extracted 3×EtOAc/THF
WASH
Type
WASH
Details
washed twice with H2O
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
Trituration with Et2O followed by filtration

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C(=CC(OC2=C1)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.